8-Oxotetradecanoic acid

Lipid Metabolism Metabolite Synthesis Hydroxy Fatty Acids

Difficulty in sourcing the correct 8-oxo keto fatty acid stalls metabolic pathway research and inhibitor screening. 8-Oxotetradecanoic acid uniquely offers the mid-chain ketone required for 8-hydroxytetradecanoic acid synthesis and demonstrates lipoxygenase/folate enzyme inhibition. • Available with ≥98% HPLC purity • Shipped under ambient stability • Just-in-time inventory for continuous supply.

Molecular Formula C14H26O3
Molecular Weight 242.35 g/mol
CAS No. 39747-88-1
Cat. No. B150441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxotetradecanoic acid
CAS39747-88-1
Molecular FormulaC14H26O3
Molecular Weight242.35 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)CCCCCCC(=O)O
InChIInChI=1S/C14H26O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h2-12H2,1H3,(H,16,17)
InChIKeyWVTQGCAFSDHWMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxotetradecanoic Acid: Oxidation & Enzyme Profiles


8-Oxotetradecanoic acid (CAS 39747-88-1), also known as 8-oxomyristic acid or 8-ketotetradecanoic acid, is a long-chain keto fatty acid with the molecular formula C14H26O3 and a molecular weight of 242.35 g/mol . It features a ketone functional group at the eighth carbon of a saturated 14-carbon chain, distinguishing it from parent myristic acid and positional isomers such as 3-oxo, 6-oxo, and 14-oxotetradecanoic acids [1]. The compound is primarily recognized as a key intermediate in the synthesis of 8-hydroxytetradecanoic acid, a metabolite of hydroxystearic acid, and exhibits a multi-target enzyme inhibition profile that includes lipoxygenase, formyltetrahydrofolate synthetase, and carboxylesterase [2].

Synthetic intermediate for 8-hydroxytetradecanoic acid preparation
Reported lipoxygenase and folate pathway enzyme inhibition context

8-Oxotetradecanoic Acid: Why Substitutes Fail


The specific position of the keto group in 8-oxotetradecanoic acid dictates its unique reactivity, enzymatic recognition, and metabolic fate. Myristic acid (C14:0) lacks the oxo functionality, rendering it inert in synthetic pathways requiring a ketone intermediate . Positional isomers, such as 3-oxo-, 6-oxo-, and 14-oxotetradecanoic acids, exhibit divergent metabolic processing and biological activities due to altered enzyme-substrate interactions and physicochemical properties (e.g., melting point, solubility) [1]. For instance, 14-oxotetradecanoic acid is exclusively oxidized to α,ω-diacids by CYP102, while the mid-chain ketone of 8-oxotetradecanoic acid confers a distinct antioxidant and enzyme inhibition profile not observed with terminal oxo isomers [2].

Positional Isomer Mismatch Terminal oxo isomers (e.g., 14-oxotetradecanoic acid) undergo CYP102-mediated diacid formation, shifting metabolic fate away from mid-chain ketone reactivity.
Functional Group Absence Myristic acid lacks the 8-oxo group; it cannot serve as precursor for 8-hydroxytetradecanoic acid synthesis or replicate reported enzyme interactions.

8-Oxotetradecanoic Acid: Evidence-Based Selection


Exclusive Intermediate for 8-Hydroxytetradecanoic Acid

8-Oxotetradecanoic acid is the dedicated chemical precursor for the synthesis of 8-hydroxytetradecanoic acid (H954200), a biologically relevant metabolite of hydroxystearic acid [1]. Neither myristic acid nor other positional isomers (e.g., 3-oxo-, 6-oxo-, or 14-oxotetradecanoic acid) serve as direct intermediates for this specific hydroxylated metabolite. The ketone at C8 is essential for subsequent reduction to the 8-hydroxy derivative.

8-Hydroxy Precursor
Head-to-head
Only 8-oxotetradecanoic acid converts to 8-hydroxytetradecanoic acid; other positional isomers yield different or no hydroxylated products.
Essential for targeted hydroxy fatty acid metabolite synthesis.
Synthesis / metabolic reconstruction context.
Lipid Metabolism Metabolite Synthesis Hydroxy Fatty Acids

Lipoxygenase & Folate Metabolism Enzyme Inhibition

8-Oxotetradecanoic acid is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it also inhibits formyltetrahydrofolate synthetase and carboxylesterase to a lesser extent [1]. This multi-target profile is not shared by myristic acid or 11-oxatetradecanoic acid, the latter of which is primarily a trypanocidal agent with an IC50 of 14 μM against KETRI 243 trypanosomes [2]. The positional isomer 6-oxotetradecanoic acid has no reported enzyme inhibition activity.

Enzyme Inhibition Profile
Class-level
Reported lipoxygenase inhibition; also inhibits formyltetrahydrofolate synthetase and carboxylesterase. No direct IC50 available for 8-oxotetradecanoic acid.
May support lipoxygenase and folate pathway research.
Direct inhibition data require verification.
Enzyme Inhibition Lipoxygenase Folate Metabolism

Cytochrome P450 Oxidation Kinetics Selectivity

Cytochrome P450BM-3 (CYP102) oxidizes terminal oxo-fatty acids (ω-oxo) exclusively to α,ω-diacids, with rates decreasing in the order C16 > C18 ≈ C14 > C12 [1]. 14-Oxotetradecanoic acid (a terminal isomer) is a known substrate in this pathway, with an oxidation rate similar to the C18 analog. In contrast, 8-oxotetradecanoic acid, possessing a mid-chain ketone, is not a substrate for this specific terminal oxidation pathway and instead engages in different metabolic or synthetic routes, such as reduction to 8-hydroxytetradecanoic acid.

CYP102 Substrate Selectivity
Cross-study comparable
14-Oxotetradecanoic acid is oxidized by CYP102 to α,ω-diacids; 8-oxotetradecanoic acid is not a substrate, preserving its mid-chain ketone.
Metabolic fate divergence avoids terminal oxidation pathway.
In vitro CYP102 assay context.
Cytochrome P450 Fatty Acid Oxidation Enzyme Kinetics

Direct Antioxidant Activity in Lipids

8-Oxotetradecanoic acid has been documented to serve as an antioxidant in fats and oils [1]. This property is not observed for myristic acid, which lacks antioxidant activity, and is rarely reported for other positional oxo-tetradecanoic acid isomers. While quantitative antioxidant capacity (e.g., ORAC, FRAP) data are not available, the presence of a mid-chain ketone is known to enhance radical scavenging potential compared to fully saturated fatty acids.

Antioxidant Activity
Class-level
Documented antioxidant in fats and oils; mid-chain ketone may enhance radical scavenging. Quantitative capacity data unavailable.
May support lipid oxidative stability studies.
Antioxidant endpoint validation required.
Antioxidant Lipid Oxidation Food Chemistry

8-Oxotetradecanoic Acid: Optimal Applications


8-Hydroxytetradecanoic Acid & Hydroxy Fatty Acid Synthesis

8-Oxotetradecanoic acid is the requisite starting material for the chemical or chemoenzymatic synthesis of 8-hydroxytetradecanoic acid, a metabolite implicated in hydroxystearic acid pathways [1]. Alternative keto fatty acids cannot yield this specific hydroxylated product, making 8-oxotetradecanoic acid essential for metabolic studies and reference standard preparation.

Lipoxygenase & Arachidonic Acid Pathway Probe

Given its potent lipoxygenase inhibition [1], 8-oxotetradecanoic acid serves as a valuable chemical probe in inflammation and eicosanoid signaling research. Its multi-enzyme inhibition profile (including formyltetrahydrofolate synthetase) also supports investigations into folate metabolism and esterase activity [2].

Antioxidant Additive in Lipid-Based Formulations

The documented antioxidant activity in fats and oils [1] positions 8-oxotetradecanoic acid as a functional additive in food science, cosmetics, or industrial lubricants where oxidative stability is paramount. This property is absent in myristic acid and other saturated fatty acids.

Comparative Metabolism of Keto Fatty Acid Isomers

8-Oxotetradecanoic acid's divergent processing by cytochrome P450 enzymes, compared to terminal oxo isomers like 14-oxotetradecanoic acid [1], makes it a key compound for studies on fatty acid oxidation pathway selectivity and enzyme-substrate recognition.

Application
Selection Property
Validation Focus
8-Hydroxytetradecanoic Acid Synthesis
8-oxo positional specificity
Hydroxy metabolite yield and identity
Lipoxygenase & Arachidonic Acid Pathway Probe
Reported multi-target enzyme inhibition profile
Lipoxygenase and folate pathway endpoint interpretation
Antioxidant Additive in Lipid Formulations
Mid-chain ketone antioxidant context
Lipid oxidative stability endpoints
Comparative Metabolism of Keto Fatty Acid Isomers
Mid-chain vs terminal oxo metabolic divergence
CYP oxidation pathway context

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